

# Application Notes and Protocols for MEMS Device Fabrication via Nickel Sulfamate Electroplating

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Compound of Interest		
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This document provides detailed application notes and protocols for the fabrication of Micro-Electro-Mechanical Systems (MEMS) devices using **nickel sulfamate** electroplating. This technique is crucial for creating robust, high-aspect-ratio microstructures with low internal stress, a critical requirement for many MEMS applications.

## Introduction to Nickel Sulfamate Electroplating for MEMS

**Nickel sulfamate** electroplating is a widely used process in MEMS fabrication for depositing high-purity, ductile, and low-stress nickel films.[1] Unlike other nickel plating baths, the sulfamate process is particularly advantageous for MEMS due to its ability to produce deposits with controllable internal stress, ranging from tensile to compressive.[2][3][4] This control is paramount for preventing warping, cracking, or delamination of the intricate and often delicate microstructures.[4] The resulting nickel structures exhibit excellent mechanical properties, making them suitable for a variety of MEMS devices, including microactuators, sensors, and microfluidic components.[5][6][7]

#### **Key Process Parameters and Their Effects**



The properties of the electroplated nickel film are highly dependent on the plating bath composition and operating conditions.[1][8] Careful control of these parameters is essential to achieve the desired material characteristics for a specific MEMS application.

#### **Bath Composition**

A typical **nickel sulfamate** plating bath consists of **nickel sulfamate**, nickel chloride, and boric acid.[9][10] Additives may also be used to modify the properties of the deposit.

Component	Concentration Range	Purpose
Nickel Sulfamate (Ni(SO <sub>3</sub> NH <sub>2</sub> ) <sub>2</sub> )	300 - 600 g/L	Primary source of nickel ions. [1]
Nickel Chloride (NiCl2)	0 - 30 g/L	Promotes anode corrosion and improves conductivity.[9][11] However, higher concentrations can increase internal stress.[2]
Boric Acid (H <sub>3</sub> BO <sub>3</sub> )	30 - 45 g/L	Acts as a pH buffer to stabilize the bath and prevent pitting.[8]
Additives (e.g., Saccharin)	Variable	Used as stress-reducing agents or grain refiners.[3][9]

#### **Operating Conditions**

The temperature, pH, and current density of the electroplating process significantly influence the final properties of the nickel deposit.



Parameter	Typical Range	Effects
Temperature	40 - 60 °C[12]	Affects deposition rate, internal stress, and ductility.[1][2] Higher temperatures can lead to hydrolysis of the sulfamate ion.[13]
рН	3.5 - 4.5[12][14]	Influences deposit stress, hardness, and current efficiency.[2] A pH below 4.0 can increase the risk of iron contamination.[13]
Current Density	1 - 25 A/dm²[12]	Directly impacts deposition rate, grain size, and mechanical properties such as hardness and tensile strength.  [15]
Agitation	Mild to Moderate	Ensures uniform ion concentration at the cathode surface, preventing localized depletion and improving deposit quality.[13][14]

### **Mechanical Properties of Electroplated Nickel**

The mechanical properties of the nickel film are critical for the performance and reliability of MEMS devices. These properties can be tailored by adjusting the electroplating parameters.



Property	Typical Values	Influencing Factors
Hardness	150 - 600 HV	Increases with decreasing grain size. Can be influenced by current density and additives.[8][15]
Tensile Strength	400 - 1300 MPa	Generally increases with hardness.[8] Affected by bath composition and current density.[2]
Internal Stress	-50 (compressive) to +150 (tensile) MPa	Highly dependent on bath chemistry, temperature, and current density.[2][4] Organic additives can be used for precise control.[2]
Young's Modulus	~205 GPa (at < 60°C)	Can decrease significantly at higher plating temperatures.[5]
Ductility	High	A key advantage of the sulfamate process, allowing for the fabrication of flexible structures.[1]

# **Experimental Protocol: Nickel Sulfamate Electroplating for MEMS**

This protocol outlines the steps for fabricating nickel microstructures on a seeded substrate using a photoresist mold.

#### **Materials and Equipment**

- Substrate: Silicon wafer with an appropriate adhesion layer (e.g., Ti/Au, Cr/Au)
- Photoresist: Thick, high-aspect-ratio photoresist (e.g., SU-8)



- Nickel Sulfamate Plating Solution: Prepared according to the desired composition (see Table 1)
- Plating Tank: With temperature control and agitation capabilities
- Anode: Sulfur-depolarized nickel pellets or chips in a titanium basket[13]
- Cathode: The patterned substrate
- Power Supply: DC power supply capable of constant current or voltage control
- Filtration System: To maintain bath purity

#### **Workflow Diagram**



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